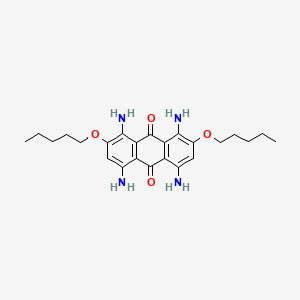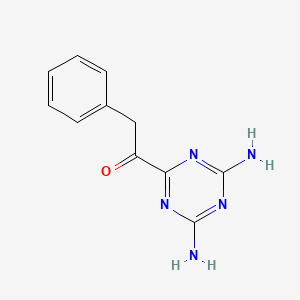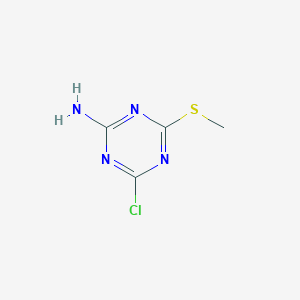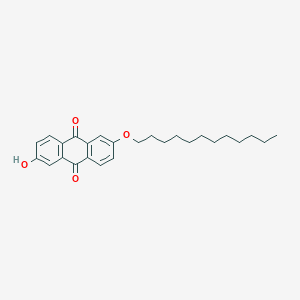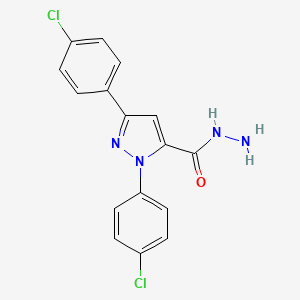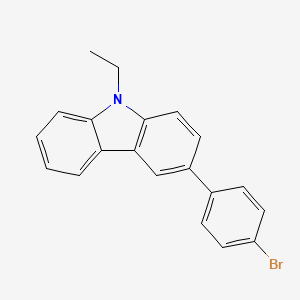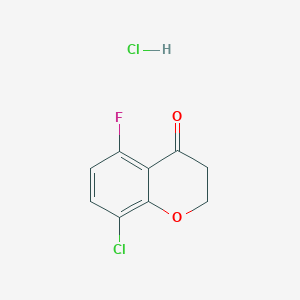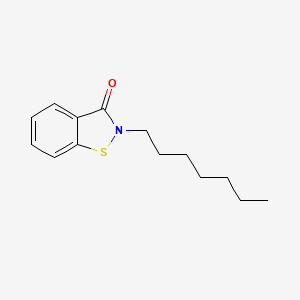
2-Heptyl-1,2-benzothiazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Heptyl-1,2-benzisothiazol-3(2H)-one is an organic compound belonging to the class of benzisothiazolones. It is characterized by a benzene ring fused to an isothiazolone ring, with a heptyl group attached to the nitrogen atom. This compound is known for its antimicrobial properties and is often used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptyl-1,2-benzisothiazol-3(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzenethiol with heptanoyl chloride under acidic conditions to form the desired benzisothiazolone ring.
Industrial Production Methods
In industrial settings, the production of 2-Heptyl-1,2-benzisothiazol-3(2H)-one often involves large-scale batch reactions. The process includes the use of high-purity starting materials and controlled reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Heptyl-1,2-benzisothiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Heptyl-1,2-benzisothiazol-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various pathogens.
Medicine: Explored for potential therapeutic uses due to its biological activity.
Industry: Utilized as a preservative in products such as paints, coatings, and adhesives.
Wirkmechanismus
The antimicrobial activity of 2-Heptyl-1,2-benzisothiazol-3(2H)-one is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with membrane lipids, leading to increased permeability and eventual cell lysis. This mechanism targets a broad range of microorganisms, making it effective in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-1,2-benzisothiazol-3(2H)-one: Similar structure but with a methyl group instead of a heptyl group.
2-Octyl-1,2-benzisothiazol-3(2H)-one: Similar structure but with an octyl group instead of a heptyl group.
Uniqueness
2-Heptyl-1,2-benzisothiazol-3(2H)-one is unique due to its specific heptyl substitution, which imparts distinct physicochemical properties and biological activity compared to its analogs. This uniqueness makes it particularly valuable in applications requiring specific antimicrobial efficacy and stability.
Eigenschaften
CAS-Nummer |
141426-20-2 |
|---|---|
Molekularformel |
C14H19NOS |
Molekulargewicht |
249.37 g/mol |
IUPAC-Name |
2-heptyl-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C14H19NOS/c1-2-3-4-5-8-11-15-14(16)12-9-6-7-10-13(12)17-15/h6-7,9-10H,2-5,8,11H2,1H3 |
InChI-Schlüssel |
XWBDZKLLCPVLCM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCN1C(=O)C2=CC=CC=C2S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


